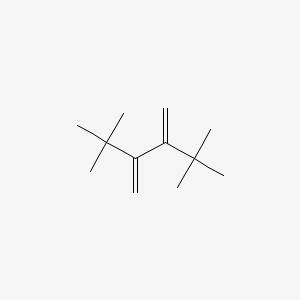
1,3-Butadiene, 2,3-di(tert-butyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Butadiene, 2,3-di(tert-butyl)- is an organic compound with the molecular formula C12H22. It is a derivative of 1,3-butadiene, where the hydrogen atoms at the 2 and 3 positions are replaced by tert-butyl groups. This compound is known for its steric hindrance due to the bulky tert-butyl groups, which significantly influence its chemical reactivity and properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Butadiene, 2,3-di(tert-butyl)- can be synthesized through various methods. One common approach involves the alkylation of 1,3-butadiene with tert-butyl chloride in the presence of a strong base such as sodium hydride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature and pressure to ensure high yield and purity .
Industrial Production Methods
Industrial production of 1,3-butadiene, 2,3-di(tert-butyl)- often involves catalytic processes. Homogeneous catalysts, such as palladium complexes, are used to facilitate the selective dimerization of 1,3-butadiene with tert-butyl groups. This method is advantageous due to its scalability and efficiency .
Chemical Reactions Analysis
Types of Reactions
1,3-Butadiene, 2,3-di(tert-butyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of corresponding diols.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of saturated hydrocarbons.
Substitution: The tert-butyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides or other electrophiles in the presence of a strong base.
Major Products Formed
Oxidation: Diols.
Reduction: Saturated hydrocarbons.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
1,3-Butadiene, 2,3-di(tert-butyl)- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential use in drug development due to its unique structural properties.
Industry: Utilized in the production of polymers and other materials with specific mechanical and thermal properties
Mechanism of Action
The mechanism of action of 1,3-butadiene, 2,3-di(tert-butyl)- is primarily influenced by its steric hindrance. The bulky tert-butyl groups prevent the molecule from easily undergoing certain reactions, such as the Diels-Alder reaction, which requires the diene to adopt an s-cis conformation. This steric hindrance also affects the molecule’s interactions with other compounds and its overall reactivity .
Comparison with Similar Compounds
Similar Compounds
1,3-Butadiene: The parent compound without the tert-butyl groups.
2-Methyl-1,3-butadiene: A derivative with a methyl group at the 2 position.
2,3-Dimethyl-1,3-butadiene: A derivative with methyl groups at both the 2 and 3 positions.
Uniqueness
1,3-Butadiene, 2,3-di(tert-butyl)- is unique due to the presence of the bulky tert-butyl groups, which significantly influence its chemical reactivity and steric properties. This makes it less reactive in certain types of reactions, such as the Diels-Alder reaction, compared to its less sterically hindered counterparts .
Properties
CAS No. |
3378-20-9 |
|---|---|
Molecular Formula |
C12H22 |
Molecular Weight |
166.30 g/mol |
IUPAC Name |
2,2,5,5-tetramethyl-3,4-dimethylidenehexane |
InChI |
InChI=1S/C12H22/c1-9(11(3,4)5)10(2)12(6,7)8/h1-2H2,3-8H3 |
InChI Key |
XOJJYBDDNRTSIT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=C)C(=C)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[Ethyl(dimethyl)silyl]methanol](/img/structure/B14736200.png)
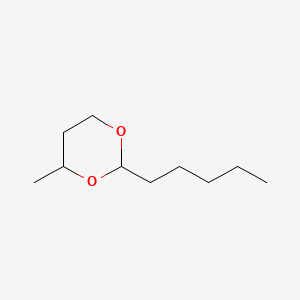
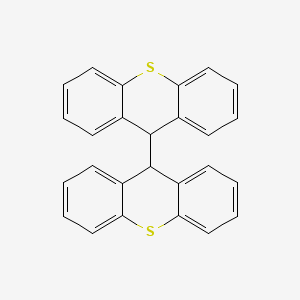
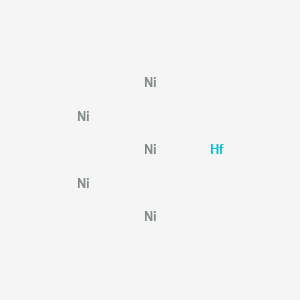
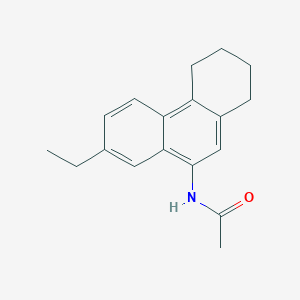
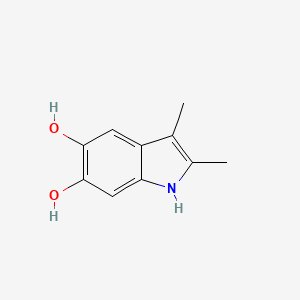
![[2-(Ethoxymethyl)phenyl]-bis(4-methoxyphenyl)methanol](/img/structure/B14736246.png)

![4-Oxatricyclo[3.2.1.02,7]octan-3-one](/img/structure/B14736248.png)
![[2-methoxy-4-[7-methoxy-6-(4-methylphenyl)sulfonyloxy-1-oxo-3a,4,9,9a-tetrahydro-3H-benzo[f][2]benzofuran-4-yl]phenyl] 4-methylbenzenesulfonate](/img/structure/B14736252.png)
![N,N-Bis[2-(3,5-dioxopiperazin-1-yl)ethyl]glycine](/img/structure/B14736259.png)

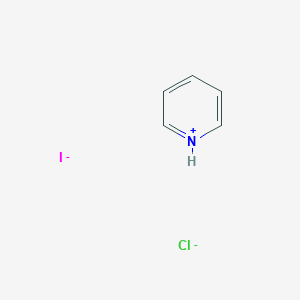
![1-(6-Fluoro-1,3-benzothiazol-2-yl)-4-[hydroxy-(3-propoxyphenyl)methylidene]-5-phenylpyrrolidine-2,3-dione](/img/structure/B14736277.png)
